molecular formula C12H12N2O2S B108673 4-Benzenesulfonyl-m-phenylenediamine CAS No. 116435-84-8

4-Benzenesulfonyl-m-phenylenediamine

Cat. No.: B108673
CAS No.: 116435-84-8
M. Wt: 248.3 g/mol
InChI Key: XFGDOQVDCBRDDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as Schiff bases, often involves the condensation reaction of m-phenylenediamine with other compounds. For example, a Schiff base named (E)-2-(((3-aminophenyl)imino)methyl)phenol (also known as N-salicylidene-m-phenylenediamine, HL) was obtained through condensation reaction of m-phenylenediamine and salicylaldehyde in a 1:1 molar ratio .


Chemical Reactions Analysis

The chemical reactions involving m-phenylenediamine often result in the formation of Schiff bases. These reactions typically involve condensation with other compounds. For instance, a Schiff base was synthesized through a condensation reaction of m-phenylenediamine and salicylaldehyde .

Safety and Hazards

The safety data sheet for m-Phenylenediamine indicates that it is considered hazardous. It may cause severe skin burns, eye damage, and respiratory irritation .

Future Directions

Schiff bases, which can be synthesized from m-phenylenediamine, have received significant attention in the scientific community for their versatile applications. They have a wide range of biological activities, and continuous efforts are being made to design more potent, novel, and safe synthetic protocols towards Schiff base metal complexes . The future of “4-Benzenesulfonyl-m-phenylenediamine” could potentially follow a similar path, given its structural similarity to m-phenylenediamine .

Properties

IUPAC Name

4-(benzenesulfonyl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-9-6-7-12(11(14)8-9)17(15,16)10-4-2-1-3-5-10/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGDOQVDCBRDDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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